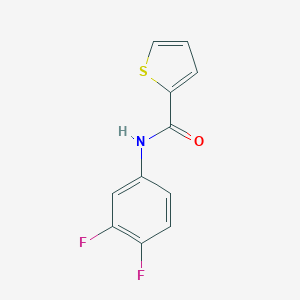
5-(azepan-1-ylsulfonyl)-N-(4-bromophenyl)-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(azepan-1-ylsulfonyl)-N-(4-bromophenyl)-2-methylbenzamide, also known as ABSM-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research.
科学的研究の応用
5-(azepan-1-ylsulfonyl)-N-(4-bromophenyl)-2-methylbenzamide has been shown to have potential applications in biomedical research due to its ability to selectively inhibit the activity of a specific protein called protein kinase C (PKC). PKC is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC activity, 5-(azepan-1-ylsulfonyl)-N-(4-bromophenyl)-2-methylbenzamide has the potential to be used in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
作用機序
5-(azepan-1-ylsulfonyl)-N-(4-bromophenyl)-2-methylbenzamide selectively binds to the regulatory domain of PKC, preventing its activation and subsequent downstream signaling. This inhibition of PKC activity leads to the suppression of various cellular processes such as cell proliferation and migration.
Biochemical and Physiological Effects:
Studies have shown that 5-(azepan-1-ylsulfonyl)-N-(4-bromophenyl)-2-methylbenzamide has potent anti-proliferative effects on various cancer cell lines, including breast, lung, and prostate cancer. 5-(azepan-1-ylsulfonyl)-N-(4-bromophenyl)-2-methylbenzamide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
実験室実験の利点と制限
One of the major advantages of using 5-(azepan-1-ylsulfonyl)-N-(4-bromophenyl)-2-methylbenzamide in lab experiments is its specificity towards PKC, which allows for targeted inhibition of PKC activity without affecting other cellular processes. However, 5-(azepan-1-ylsulfonyl)-N-(4-bromophenyl)-2-methylbenzamide has limited solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for research involving 5-(azepan-1-ylsulfonyl)-N-(4-bromophenyl)-2-methylbenzamide. One potential direction is to further investigate its anti-cancer properties and its potential use in cancer therapy. Another direction is to explore its potential use in the treatment of other diseases such as Alzheimer's disease and diabetes. Additionally, further optimization of the synthesis method of 5-(azepan-1-ylsulfonyl)-N-(4-bromophenyl)-2-methylbenzamide could lead to increased yields and improved purity, making it easier to work with in lab settings.
合成法
The synthesis of 5-(azepan-1-ylsulfonyl)-N-(4-bromophenyl)-2-methylbenzamide involves the reaction of 4-bromobenzoyl chloride with 2-methylbenzamide in the presence of a base such as triethylamine. The resulting compound is then reacted with azepane-1-sulfonyl chloride to produce 5-(azepan-1-ylsulfonyl)-N-(4-bromophenyl)-2-methylbenzamide. This synthesis method has been optimized to produce high yields of 5-(azepan-1-ylsulfonyl)-N-(4-bromophenyl)-2-methylbenzamide with minimal impurities.
特性
製品名 |
5-(azepan-1-ylsulfonyl)-N-(4-bromophenyl)-2-methylbenzamide |
|---|---|
分子式 |
C20H23BrN2O3S |
分子量 |
451.4 g/mol |
IUPAC名 |
5-(azepan-1-ylsulfonyl)-N-(4-bromophenyl)-2-methylbenzamide |
InChI |
InChI=1S/C20H23BrN2O3S/c1-15-6-11-18(27(25,26)23-12-4-2-3-5-13-23)14-19(15)20(24)22-17-9-7-16(21)8-10-17/h6-11,14H,2-5,12-13H2,1H3,(H,22,24) |
InChIキー |
ZTXAKJTXJLESDG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCCC2)C(=O)NC3=CC=C(C=C3)Br |
正規SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCCC2)C(=O)NC3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B258984.png)




![butyl 4-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B258999.png)
![1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-[(4-methyl-1,3-thiazol-2-yl)amino]ethanone](/img/structure/B259000.png)




![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-ethylbenzamide](/img/structure/B259010.png)
![5-[(4-Chlorophenoxy)methyl]-3-(2-methoxybenzyl)-1,2,4-oxadiazole](/img/structure/B259011.png)